![molecular formula C21H20FN3O2S B2383387 3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034422-98-3](/img/structure/B2383387.png)
3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-3-yl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-3-yl)quinazolin-4(3H)-one is a novel compound that has gained significant attention in the scientific research community. This compound has been synthesized using various methods and has shown promising results in various research applications.
Scientific Research Applications
Neuroleptic Activities : Some derivatives of 1-(4-fluorophenyl)-1H-indoles, which are structurally similar to the compound , have shown potential as noncataleptogenic, centrally acting dopamine D-2 and serotonin 5-HT2 antagonists. These compounds could be beneficial in treating conditions such as schizophrenia and other mental disorders while minimizing side effects like catalepsy (Perregaard et al., 1992).
Antitubercular Agents : In the context of tuberculosis treatment, the 2,4-diaminoquinazoline class, which shares a quinazolinone core with the target compound, has been identified as an effective inhibitor of Mycobacterium tuberculosis growth. This suggests potential applications in developing new antitubercular drugs (Odingo et al., 2014).
Insecticidal Efficacy : Quinazolinone derivatives have been found to possess significant insecticidal efficacy. This implies that compounds with a quinazolinone structure, including the compound of interest, could be useful in the development of new insecticides (El-Shahawi et al., 2016).
Antibacterial Properties : Research has shown that 4(3H)-quinazolinones exhibit various biological activities, including antibacterial properties. This suggests that compounds like 3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-3-yl)quinazolin-4(3H)-one could be explored for their potential in combating bacterial infections (Osarodion, 2023).
Antimicrobial and Antifungal Activities : Several piperidine derivatives with a quinazoline ring system have been synthesized and shown to possess antimicrobial and antifungal activities. This highlights the potential of such compounds in developing new treatments for microbial and fungal infections (Thanusu et al., 2010).
Anticancer Activity : Some fluoro-substituted compounds, similar in structure to the compound , have demonstrated anti-lung cancer activity. This indicates the potential of these compounds in cancer therapy (Hammam et al., 2005).
properties
IUPAC Name |
3-[1-[2-(4-fluorophenyl)sulfanylacetyl]piperidin-3-yl]quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S/c22-15-7-9-17(10-8-15)28-13-20(26)24-11-3-4-16(12-24)25-14-23-19-6-2-1-5-18(19)21(25)27/h1-2,5-10,14,16H,3-4,11-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXHTCKLCVCABY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CSC2=CC=C(C=C2)F)N3C=NC4=CC=CC=C4C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-3-yl)quinazolin-4(3H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.